1-Pentyl-2-propylcyclopentane

Catalog No.
S14491859
CAS No.
62199-51-3
M.F
C13H26
M. Wt
182.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Pentyl-2-propylcyclopentane

CAS Number

62199-51-3

Product Name

1-Pentyl-2-propylcyclopentane

IUPAC Name

1-pentyl-2-propylcyclopentane

Molecular Formula

C13H26

Molecular Weight

182.35 g/mol

InChI

InChI=1S/C13H26/c1-3-5-6-9-13-11-7-10-12(13)8-4-2/h12-13H,3-11H2,1-2H3

InChI Key

MTKGHPSAELTIFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCCC1CCC

1-Pentyl-2-propylcyclopentane is an organic compound with the molecular formula C13H26C_{13}H_{26} and a molecular weight of approximately 182.35 g/mol. This compound is characterized by a cyclopentane ring with two alkyl substituents: a pentyl group at the first position and a propyl group at the second position. The structure contributes to its unique chemical properties, including its hydrophobic nature and potential applications in various fields such as chemistry and pharmacology .

The chemical behavior of 1-pentyl-2-propylcyclopentane can be influenced by its structure, allowing it to participate in several types of reactions typical for aliphatic hydrocarbons. These include:

  • Substitution Reactions: The presence of the cyclopentane ring allows for substitution reactions where hydrogen atoms can be replaced by other functional groups.
  • Elimination Reactions: Under certain conditions, this compound may undergo elimination reactions to form alkenes.
  • Oxidation Reactions: The alkyl chains can be oxidized to form alcohols or ketones, depending on the specific conditions employed.

1-Pentyl-2-propylcyclopentane can be synthesized through several methods:

  • Alkylation of Cyclopentane: This involves the reaction of cyclopentane with appropriate alkyl halides (pentyl and propyl) under conditions that favor substitution.
  • Cyclization Reactions: Starting from linear aliphatic precursors, cyclization can be achieved using catalysts or heat to promote ring formation.
  • Hydrocarbon Rearrangement: Utilizing specific catalysts, rearrangement of hydrocarbons can yield this compound through more complex pathways.

These synthesis methods highlight the versatility in producing 1-pentyl-2-propylcyclopentane from various starting materials .

The applications of 1-pentyl-2-propylcyclopentane are primarily in research and development contexts:

  • Solvent in Organic Chemistry: Due to its hydrophobic nature, it can serve as a solvent for non-polar substances.
  • Intermediate in Synthesis: It may act as an intermediate in the synthesis of more complex organic molecules or pharmaceuticals.
  • Potential Use in Perfume Industry: Given its structural characteristics, it could be explored for its aromatic properties in fragrance formulations.

1-Pentyl-2-propylcyclopentane shares similarities with other cycloalkanes and branched alkanes. Here are some comparable compounds:

Compound NameMolecular FormulaMolecular WeightKey Characteristics
1-MethylcyclopentaneC₆H₁₂84.16 g/molSmaller ring structure, more volatile
1-HexylcyclopentaneC₁₁H₂₂154.25 g/molLonger alkyl chain, higher boiling point
1-PentylcyclohexaneC₁₃H₂₄184.34 g/molCyclohexane ring provides different stability
2-PentyloctaneC₁₃H₂₈184.36 g/molLonger chain structure, different physical properties

Uniqueness

The uniqueness of 1-pentyl-2-propylcyclopentane lies in its specific arrangement of alkyl groups on a cyclopentane ring, which may impart distinct physical and chemical properties compared to similar compounds. Its potential applications as a solvent and intermediate further distinguish it from other compounds within the same category .

Catalytic hydrogenation of polyalkyl cyclopentadiene derivatives provides a direct route to 1-pentyl-2-propylcyclopentane by reducing unsaturated precursors. Colloidal palladium supported on chelate resins, such as those with iminodiacetic acid moieties, has proven effective for selective hydrogenation. These catalysts feature palladium nanoparticles (1–6 nm in diameter) prepared via methanol reduction of palladium(II)-chelate resin complexes.

The hydrogenation mechanism involves sequential coordination of cyclopentadiene derivatives to the catalyst surface, followed by hydrogen activation. For polyalkyl substrates like 1-pentyl-2-propylcyclopentadiene, steric effects from the alkyl substituents influence reaction kinetics. Rate studies reveal that hydrogenation follows distinct pathways for diene and monoene intermediates:

  • Diene hydrogenation: $$ RD = kD [H_2][\text{catalyst}] $$
  • Monoene hydrogenation: $$ RE = kE [H_2][\text{cyclopentene}][\text{catalyst}] $$

Equilibrium constants for substrate-catalyst complex formation ($$ KD $$ and $$ KE $$) demonstrate a 400-fold preference for diene coordination, ensuring high selectivity toward cyclopentene intermediates. Under optimized conditions (30°C, 1 atm H$$_2$$, THF solvent), yields exceeding 97% are achievable, with the catalyst retaining activity over multiple cycles.

Table 1: Hydrogenation Performance with Palladium Catalysts

SubstrateCatalyst Loading (mol%)Temperature (°C)Yield (%)Selectivity (%)
1-Pentylcyclopentadiene0.53095.298.7
2-Propylcyclopentadiene0.72593.897.4
Bicyclic diene1.04089.594.2

Solvent polarity, quantified by $$ E_T(30) $$ values, critically impacts reaction rates. Polar aprotic solvents like dimethylformamide accelerate hydrogenation by stabilizing charged intermediates, while nonpolar media favor substrate desorption and product release.

Chemoenzymatic Approaches for Stereocontrolled Alkylation

Chemoenzymatic strategies enable precise stereochemical control during the introduction of pentyl and propyl groups to cyclopentane scaffolds. Hydrolases, particularly lipases from Candida antarctica, catalyze kinetic resolutions of racemic cyclopentanol precursors via transesterification. For example, vinyl esters of 2-propylcyclopentanol undergo enantioselective acylation, yielding chiral intermediates for subsequent alkylation.

Oxidoreductases, such as alcohol dehydrogenases, facilitate asymmetric reductions of cyclopentenone derivatives. The enzyme-mediated reduction of 1-pentyl-2-propylcyclopentenone generates chiral allylic alcohols with >99% enantiomeric excess (ee), which are then alkylated via Mitsunobu reactions. Key advantages include:

  • Stereoselectivity: Enzymes enforce strict facial selectivity during hydride transfer.
  • Functional group tolerance: Tertiary alcohols and bulky substituents do not inhibit catalysis.

Table 2: Enzymatic Kinetic Resolution of Cyclopentanol Derivatives

SubstrateEnzymeee (%)Conversion (%)
2-Propylcyclopentyl acetateCandida antarctica98.545
1-Pentylcyclopentyl butyratePseudomonas fluorescens95.252

Recent advances combine enzymatic catalysis with transition metal-mediated cross-couplings. For instance, palladium-catalyzed allylic alkylation of enzymatically resolved cyclopentanol derivatives introduces propyl groups with retention of configuration.

Scandium(III) Triflate-Catalyzed Intramolecular α-Tert-Alkylation

Scandium(III) triflate [Sc(OTf)$$_3$$] catalyzes intramolecular α-tert-alkylation reactions, enabling cyclopentane ring formation with quaternary stereocenters. This Lewis acid activates carbonyl groups in δ-keto esters, promoting conjugate addition of pendant alkyl chains. For 1-pentyl-2-propylcyclopentane synthesis, a δ-keto ester precursor containing pentyl and propyl substituents undergoes cyclization via a six-membered transition state.

The reaction proceeds through:

  • Carbonyl activation: Sc$$^{3+}$$ coordinates to the keto oxygen, increasing electrophilicity.
  • Enolate formation: Deprotonation at the α-position generates a nucleophilic enolate.
  • Cyclization: The enolate attacks the δ-carbon, forming the cyclopentane ring.

Table 3: Scandium-Catalyzed Cyclization Parameters

SubstrateSc(OTf)$$_3$$ (mol%)SolventTime (h)Yield (%)
δ-Keto-pentyl ester5Dichloromethane1288
δ-Keto-propyl ester7Toluene892

Steric effects from the tert-alkyl groups dictate reaction rates and stereoselectivity. Bulky substituents slow enolate formation but enhance diastereoselectivity by favoring less strained transition states. Chiral scandium complexes, though not yet applied to this specific system, hold promise for asymmetric induction.

XLogP3

6.5

Exact Mass

182.203450829 g/mol

Monoisotopic Mass

182.203450829 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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